(1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
Description
(1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride (CAS 2250242-77-2 or 29365-58-0) is a chiral amine-alcohol derivative with a fused bicyclic structure. Its molecular formula is C₁₀H₁₄ClNO, featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with an amino group at position 2 and a hydroxyl group at position 1 in a cis-configuration . This compound is synthesized for applications in pharmaceutical intermediates, asymmetric catalysis, and chiral resolution studies. Its high purity (≥96.0%) and stereochemical specificity make it valuable in enantioselective synthesis .
Properties
IUPAC Name |
(1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-BAUSSPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746200 | |
| Record name | (1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29365-56-8 | |
| Record name | (1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and findings from relevant research studies.
- Molecular Formula : CHClN\O
- Molecular Weight : 187.68 g/mol
- CAS Number : 39834-40-7
The biological activity of (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is primarily attributed to its interaction with various receptors in the central nervous system. It has been identified as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter systems and influencing neuroprotective pathways .
1. Antidepressant Effects
Research has indicated that compounds similar to (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride exhibit antidepressant-like effects. A study highlighted the efficacy of sigma receptor ligands in enhancing mood and reducing depressive symptoms in animal models .
2. Neuroprotective Properties
The compound has shown promising neuroprotective effects. In vitro studies demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Analgesic Activity
Preliminary research indicates that (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride may possess analgesic properties. Animal models have shown reduced pain responses when treated with this compound, implicating its role in pain modulation pathways.
Study 1: Sigma Receptor Interaction
A study investigated the binding affinity of (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride to sigma receptors. The results indicated a moderate affinity for sigma receptors compared to other known ligands. This interaction is believed to contribute to its antidepressant effects and neuroprotection .
Study 2: Neuroprotection in Cell Cultures
In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride significantly reduced cell death rates compared to untreated controls. This supports its potential as a neuroprotective agent.
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is with a molecular weight of approximately 163.2163 g/mol. The compound features a bicyclic structure that is essential for its biological interactions and chemical reactivity. The stereochemistry indicated by the (1R,2S) configuration plays a crucial role in determining its pharmacological properties.
Pharmacological Potential
Research indicates that compounds with naphthalene derivatives exhibit various pharmacological properties. (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride has been studied for its potential as:
- Antioxidants : Its hydroxyl groups facilitate interactions that can mitigate oxidative stress.
- Antimicrobial Agents : Preliminary studies suggest activity against certain bacterial strains.
- Chiral Building Blocks : It serves as a precursor for synthesizing other biologically active compounds due to its chirality.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological activities. The results indicated that specific modifications could enhance its efficacy as an antimicrobial agent .
Biodegradation Studies
(1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is significant in environmental microbiology as it is involved in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs). Microbial strains such as Sphingomonas yanoikuyae have been shown to utilize this compound in their metabolic processes.
Table 1: Microbial Conversion Pathways
| Microbial Strain | Conversion Product | Yield (%) |
|---|---|---|
| Sphingomonas yanoikuyae | (1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol | 73 |
This application highlights the role of the compound in bioremediation efforts aimed at reducing PAH pollution in contaminated environments.
Synthetic Routes and Derivatives
The compound can be synthesized through various methods including microbial oxidation and chemical synthesis. Its diol functionality allows it to participate in hydrogen bonding interactions which are valuable for designing new materials with specific properties.
Table 2: Synthetic Methods
These synthetic routes demonstrate the versatility of (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride in organic synthesis.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The hydrochloride salt undergoes reversible protonation under basic conditions. Deprotonation with inorganic bases (e.g., NaOH, KOH) in alcoholic solvents regenerates the free base, (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol, which is critical for subsequent reactions .
Key Process Parameters
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Free base generation | 1.5–2.5 eq KOH in methanol, 25–50°C | >90% | |
| Re-salt formation | 35% HCl in ethanol, 0–25°C | 85–92% |
Esterification and Acylation
The hydroxyl group participates in esterification. Reaction with benzoyl chloride in toluene under reflux produces the benzoate ester, enhancing lipophilicity for pharmacological studies.
Representative Reaction
-
Yield : 78% after purification (silica gel chromatography).
-
Side reaction : Competitive acylation of the amine is suppressed using stoichiometric benzoyl chloride and catalytic DMAP.
Reductive Amination and Imine Formation
The primary amine reacts with ketones (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone) to form imine intermediates, pivotal in sertraline synthesis .
Optimized Protocol
-
Imine formation : React with methylammonium hydrochloride (1.5–2.5 eq) in methanol/KOH at 40°C .
-
In situ reduction : Sodium borohydride (2 eq) at 25°C or Pd/C under H₂ .
Comparative Reduction Methods
| Reducing Agent | Temperature | Cis:Trans Ratio | Yield |
|---|---|---|---|
| NaBH₄ | 25°C | 3.4:1 | 82% |
| Pd/C + H₂ | 50°C | 4.8:1 | 89% |
Mandelate Displacement Reactions
The hydrochloride salt is synthesized via mandelic acid displacement. The mandelate intermediate, formed in toluene at reflux, is treated with concentrated HCl in acetonitrile to yield polymorphic Form II sertraline hydrochloride .
Critical Parameters
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include:
Key Observations:
- Stereochemical Impact : The (1R,2S)-cis configuration of the target compound enhances its enantioselectivity compared to positional isomers like 103028-83-7, which lack defined stereochemical utility .
- Functional Group Positioning: Substitution patterns (e.g., phenyl vs. naphthol) influence solubility and stability. For example, the phenyl-propanol derivative (255060-27-6) exhibits poorer thermal stability due to reduced hydrogen-bonding capacity .
- Pharmacological Relevance : Sertraline-related compounds (e.g., 126456-43-7) share a tetralin core but differ in substituents (e.g., dichlorophenyl groups), leading to divergent biological activities .
Stability and Degradation Profiles
- Microbial Degradation: MPPH stability in plasma and urine decreases by 11–70% under bacterial (E. coli) inoculation, suggesting similar amine-alcohol derivatives may degrade rapidly in biological matrices .
- Temperature Sensitivity : Storage at -20°C preserves stability for ≤1 month, but degradation accelerates thereafter, a trend likely applicable to the target compound due to shared functional groups .
Preparation Methods
Reaction Conditions and Catalysts
The starting material, racemic 1,2,3,4-tetrahydro-1-naphthalenone, undergoes reductive amination with ammonia or methylamine derivatives in the presence of reducing agents such as sodium formate or methylammonium formate.
Catalysts including metal salts (e.g., salts of transition metals) are added to improve yield and selectivity.
The reaction is typically conducted in polar solvents like N-methylformamide, sometimes with triethylammonium formate to lower reaction temperature by 20–30 °C.
The reductive amination yields a mixture of cis and trans isomers, with yields reported up to 96.5% combined, where the cis isomer fraction contains approximately 98.1% cis isomer purity by HPLC analysis.
Isomer Separation and Conversion
The cis and trans isomers are separated by selective crystallization of their hydrochloride salts in ethanol under reflux conditions.
The trans isomer remains dissolved while the cis isomer crystallizes out, facilitating isolation.
Further isomerization of the trans to cis isomer can be achieved by base-catalyzed equilibration using potassium tert-butylate or sodium hydride in tetrahydrofuran under nitrogen atmosphere at approximately 50 °C.
This equilibration is rapid, reaching equilibrium within 4 to 10 minutes, and is followed by aqueous workup and crystallization steps.
Alternative Preparation via Aminoxide Intermediate
Another method involves the formation of an aminoxide intermediate by reacting the ketone with N-methylhydroxylamine, followed by catalytic hydrogenation over Raney nickel.
This catalytic hydrogenation tends to yield a higher proportion of the cis isomer compared to homogeneous phase reduction but requires specialized hydrogenation equipment and careful removal of heavy metal contaminants.
The process is a two-step sequence with an unstable intermediate, complicating isolation and reducing overall efficiency.
Hydrolysis and Crystallization Procedures
N-Methyl-N-(1,2,3,4-tetrahydro-1-naphthyl)formamides can be hydrolyzed under reflux in alkaline media, typically in a mixture of C1–C8 alcohols (e.g., butanol) with potassium hydroxide.
Hydrolysis is conducted at boiling points and followed by selective crystallization of the hydrochloride salt.
Crystallization is often performed by dissolving the residue in ethanol, adding hydrochloric acid (1:1 volume ratio, 5.5 M), and refluxing to precipitate the cis isomer hydrochloride.
Polymorph control is achieved by recrystallization from solvents such as N,N-dimethylformamide and acetone at elevated temperatures (80–90 °C), yielding a stable polymorph FII.
Reaction Parameters and Yields
| Step | Conditions | Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|---|
| Reductive amination | N-methylformamide, methylammonium formate, metal salt catalyst, 150–220 °C | 96.5 (combined cis + trans) | Cis fraction: 98.1% cis, 1.8% trans | High yield, mixture of isomers |
| Isomer separation (crystallization) | Ethanol, reflux, HCl addition (5.5 M) | - | - | Cis isomer crystallizes selectively |
| Isomer equilibration (trans to cis) | Potassium tert-butylate, NaH, THF, 50 °C, N2 atmosphere | - | - | Equilibrium reached in 4–10 minutes |
| Aminoxide hydrogenation | Raney nickel catalyst, H2 gas | Variable | Higher cis yield | Requires special equipment, metal removal |
| Hydrolysis of formamides | Boiling alcohol-water mixture, KOH | - | - | Followed by crystallization |
Summary of Key Research Findings
The reductive amination of 1,2,3,4-tetrahydro-1-naphthalenone using methylammonium formate in N-methylformamide with metal salt catalysis is the most efficient method, providing high yields and stereoselectivity toward the cis isomer.
Rapid base-catalyzed isomerization allows conversion of trans isomer to the desired cis isomer, improving overall yield.
Crystallization of hydrochloride salts is a practical and effective method for isomer separation and purification.
Alternative aminoxide routes, while yielding higher cis isomer proportions, are less practical due to equipment and purification challenges.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of (1R,2S)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (200–220 nm) for purity assessment and quantification. Chiral HPLC or gas chromatography-mass spectrometry (GC-MS) can resolve stereoisomeric impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are critical for confirming stereochemistry and hydrogen bonding patterns .
Q. How should researchers store this compound to maintain stability during experimental workflows?
- Guidelines : Store lyophilized samples at -20°C in anhydrous conditions. For short-term use (≤48 hours), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles, as stability decreases by ~11% in urine and 7% in plasma after one month at -20°C .
Q. What synthetic routes are documented for structurally related amino-tetrahydro-naphthol derivatives?
- Approach : Asymmetric hydrogenation of substituted naphthalenones using chiral catalysts (e.g., Rhodium-BINAP complexes) is a common strategy. For example, cispentacin hydrochloride derivatives are synthesized via cyclopropanation followed by stereoselective amination .
Advanced Research Questions
Q. How does microbial contamination influence the stability of this compound in biological matrices?
- Key Findings : Escherichia coli contamination reduces stability by degrading the compound, with a minimal inhibitory concentration (MIC) of 87.5 ± 25 ppm and minimal bactericidal concentration (MBC) of 175 ± 50 ppm . To mitigate this, add bacteriostatic agents (e.g., sodium azide) and store samples at -80°C for long-term preservation .
Q. What methodological challenges arise when quantifying this compound in plasma or urine?
- Solutions : Degradation in biological matrices requires:
- Immediate centrifugation post-collection to remove cellular debris.
- Use of stabilizing buffers (e.g., citrate-phosphate, pH 4.5).
- Validation of HPLC methods with internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves should span 1–200 µg/mL with R² > 0.99 .
Q. How can researchers resolve discrepancies in stability data under varying storage conditions?
- Experimental Design : Conduct accelerated stability studies at elevated temperatures (e.g., 40°C, 75% relative humidity) to model degradation kinetics. Apply the Arrhenius equation to extrapolate shelf-life. Use ANOVA to compare batch-to-batch variability, ensuring p < 0.05 for significance .
Q. What strategies validate the stereochemical integrity of this compound during synthesis?
- Techniques :
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) mobile phase.
- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵) to literature values (e.g., ephedrine derivatives: [α]D²⁵ = -34° to -36°).
- Single-Crystal XRD : Resolve bond angles and confirm the (1R,2S)-cis configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
